molecular formula C18H14N2O4 B1438520 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAS No. 1170547-62-2

3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Cat. No.: B1438520
CAS No.: 1170547-62-2
M. Wt: 322.3 g/mol
InChI Key: FWLCZWUASQVEON-UHFFFAOYSA-N
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Description

3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

IUPAC Name

3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-15-7-2-3-8-16(15)24-17-10-9-14(19-20-17)12-5-4-6-13(11-12)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLCZWUASQVEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 2
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 3
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 4
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 5
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 6
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

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